4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid, commonly known as DCPIB, is a synthetic compound widely employed in biological research as a pharmacological tool. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is best known for its inhibitory effects on volume-regulated anion channels (VRACs), also known as volume-sensitive outwardly rectifying (VSOR) anion channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] VRACs are ubiquitously expressed channels involved in various physiological processes, including cell volume regulation, transepithelial transport, and cell proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] DCPIB has been instrumental in elucidating the physiological and pathological roles of VRACs, particularly in the context of cell volume regulation, inflammation, and neuronal signaling. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid, commonly referred to as DCPIB, is a selective inhibitor of volume-regulated anion channels (VRAC). These channels play a crucial role in cellular volume regulation and are permeable to various small inorganic and organic anions, including the neurotransmitter glutamate. DCPIB has been extensively studied for its pharmacological properties and potential therapeutic applications, particularly in conditions involving excitotoxicity and ischemia.
DCPIB was first identified in the early 1980s as a compound that selectively inhibits VRAC activity without significantly affecting other chloride channels. The compound's chemical structure is characterized by a unique indanone core, which contributes to its binding affinity and specificity for VRAC. It belongs to the class of organic compounds known as indans and is classified as a small molecule drug used primarily in experimental and therapeutic settings related to neurological disorders.
The synthesis of DCPIB involves several steps that typically include:
Technical details regarding the synthesis can vary based on the specific protocols used in different laboratories, but they generally adhere to standard organic synthesis techniques such as refluxing, crystallization, and chromatography for purification.
DCPIB has a complex molecular structure characterized by:
Data from X-ray crystallography or NMR spectroscopy can provide detailed insights into the spatial arrangement of atoms within the DCPIB molecule, confirming its stereochemistry and functional groups.
DCPIB undergoes several chemical reactions that can be utilized in various experimental contexts:
These reactions are critical for understanding how DCPIB modulates cellular functions under physiological and pathological conditions.
The mechanism of action of DCPIB primarily involves:
Data from studies indicate that DCPIB effectively lowers extracellular concentrations of glutamate during ischemic events, highlighting its therapeutic potential in neuroprotection.
DCPIB exhibits several notable physical and chemical properties:
Relevant analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be conducted to assess thermal stability and decomposition characteristics.
DCPIB has several scientific uses:
DCPIB (4-(2-butyl-6,7-dichloro-2-cyclopentylindan-1-on-5-yl) oxybutyric acid) is widely recognized as the most potent pharmacological inhibitor of Volume-Regulated Anion Channels (VRACs), with a half-maximal inhibitory concentration (IC50) of ~2–5 μM [1] [10]. VRACs are critical for cellular volume regulation by facilitating efflux of chloride ions and organic osmolytes (e.g., taurine, glutamate) during hypotonic stress. DCPIB blocks VRAC in a voltage-independent, reversible manner, distinguishing it from non-selective anion channel inhibitors like NPPB or niflumic acid [1] [5].
VRACs are hexameric channels composed of LRRC8 subunits, with LRRC8A being obligatory for channel assembly and function. Cryo-EM studies reveal that DCPIB binds within the extracellular selectivity filter of LRRC8A homohexamers, acting as a "cork-in-bottle" inhibitor [6]. Key structural insights include:
Genetic ablation of LRRC8A eliminates VRAC activity and DCPIB sensitivity in HAP-1 and HEK-293 cells, confirming LRRC8A as the primary molecular target [1] [10].
DCPIB’s efficacy varies significantly across VRAC isoforms due to subunit-dependent gating mechanisms:Table 1: DCPIB Sensitivity in LRRC8 Heteromers
LRRC8 Composition | DCPIB Inhibition (10 μM) | Activation Mechanism |
---|---|---|
LRRC8A homomer | Weak (~30%), voltage-dependent | Primarily low intracellular µ |
LRRC8A + LRRC8C | Strong (>90%), voltage-independent | Cell swelling + low µ |
LRRC8A + LRRC8D | Moderate (~60%) | Low µ or swelling |
Despite its designation as a selective VRAC blocker, DCPIB modulates several unrelated ion channels and transporters, complicating its pharmacological use.
DCPIB activates two-pore domain potassium (K2P) channels of the TREK subfamily (TREK-1, TREK-2, TRAAK) at concentrations overlapping with VRAC inhibition:
In astrocytes, DCPIB inhibits connexin 43 (Cx43) hemichannels independently of VRAC:
DCPIB suppresses the astrocytic glutamate transporter GLT-1 (EAAT2):
Table 2: Off-Target Effects of DCPIB
Target | Effect | IC50/EC50 | Functional Consequence |
---|---|---|---|
TREK-1 | Activation | ~4–7 μM* | Membrane hyperpolarization |
Cx43 Hemichannels | Inhibition | ~20 μM | Reduced glutamate release |
GLT-1 (EAAT2) | Inhibition | ~20 μM | Impaired glutamate clearance |
Mitochondrial ETC | Complex I–III inhibition | ~10 μM | Reduced ATP synthesis |
*Dual VRAC/TREK-1 inhibitor 6u exhibits IC50 of 7.11 μM (VRAC) and 4.43 μM (TREK-1) [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7